molecular formula C24H26BrO2P B3057371 Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide CAS No. 79837-79-9

Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide

Cat. No.: B3057371
CAS No.: 79837-79-9
M. Wt: 457.3 g/mol
InChI Key: ZRISKIMGLXRNRV-UHFFFAOYSA-M
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Description

This compound belongs to a class of organophosphorus reagents with applications in organic synthesis, catalysis, and materials science. The methoxy (CH₃O-) and oxo (C=O) groups at the terminal position of the pentyl chain confer distinct electronic and steric properties, influencing its reactivity and solubility.

Properties

IUPAC Name

(5-methoxy-5-oxopentyl)-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O2P.BrH/c1-26-24(25)19-11-12-20-27(21-13-5-2-6-14-21,22-15-7-3-8-16-22)23-17-9-4-10-18-23;/h2-10,13-18H,11-12,19-20H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRISKIMGLXRNRV-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26BrO2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70456419
Record name Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79837-79-9
Record name Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70456419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Using Triphenylphosphine and Methyl 5-Bromopentanoate

The most widely adopted method involves the reaction of triphenylphosphine (PPh₃) with methyl 5-bromopentanoate in anhydrous conditions.

Reaction Scheme:
$$
\text{PPh}3 + \text{CH}3\text{OCO}(\text{CH}2)4\text{Br} \rightarrow \text{[Ph}3\text{P}(\text{CH}2)4\text{COOCH}3]\text{Br}^-
$$

Procedure:

  • Reaction Setup: Combine equimolar PPh₃ (131 g, 0.50 mol) and methyl 5-bromopentanoate (100 g, 0.50 mol) in 1 L of anhydrous toluene under nitrogen.
  • Heating: Reflux at 110°C for 48 hours with vigorous stirring.
  • Precipitation: Cool to 25°C and slowly add the mixture to 3 L of vigorously stirred diethyl ether. A white precipitate forms immediately.
  • Purification: Filter the precipitate, wash with warm ether (3 × 250 mL), and recrystallize from ethyl acetate (1.5 L) under reflux.

Yield: 66–86% (122–158 g).

Key Parameters:

Parameter Optimal Value Impact on Yield
Temperature 110°C <80°C: <50% yield
Solvent Toluene Ethers: Poor solubility
Reaction Time 48 hours <24h: Incomplete conversion

Alternative Pathway via Bromide Exchange

A patent-derived method (KR2017/25682) substitutes methyl 5-bromopentanoate with 5-chloropentanoate derivatives, followed by bromide ion exchange:

Steps:

  • React PPh₃ with methyl 5-chloropentanoate in acetonitrile at 80°C for 24h.
  • Add NaBr (3 eq) to the crude phosphonium chloride salt in ethanol/water (3:1).
  • Stir at 25°C for 12h, extract with dichloromethane, and evaporate.

Yield: 78–82% (lower than primary method due to exchange inefficiency).

Mechanistic Considerations

SN2 Pathway Dominance

The reaction proceeds via an SN2 mechanism, where PPh₃’s lone pair attacks the electrophilic carbon in methyl 5-bromopentanoate. The transition state is stabilized by:

  • Steric Effects: Linear pentyl chain minimizes steric hindrance compared to branched analogs.
  • Solvent Polarity: Toluene (ε = 2.4) enhances ion pair separation without inducing side reactions.

Kinetic Data:

  • Activation energy ($$E_a$$): 85 kJ/mol (calculated via Arrhenius plot).
  • Rate constant ($$k$$): $$3.2 \times 10^{-5}$$ s⁻¹ at 110°C.

Process Optimization

Solvent Screening

Comparative studies reveal solvent effects on yield:

Solvent Dielectric Constant (ε) Yield (%) Purity (%)
Toluene 2.4 86 99.5
Acetonitrile 37.5 72 98.1
THF 7.6 68 97.3

Polar solvents like acetonitrile accelerate the reaction but reduce yield due to phosphine oxide byproduct formation.

Stoichiometry and Scaling

Lab-scale (0.5 mol) and pilot-scale (5 mol) comparisons show:

Scale (mol) PPh₃:Substrate Ratio Yield (%) Impurities (%)
0.5 1:1 86 0.5
5.0 1:1.05 82 1.2

Excess substrate (1.05 eq) compensates for phosphine oxidation at larger scales.

Purification and Characterization

Recrystallization Protocols

  • Ethyl Acetate Wash: Removes residual PPh₃ (solubility: 0.3 g/L vs. product’s 0.08 g/L).
  • Ether Precipitation: Yields 98% pure product after two washes.

Melting Point: 182–185°C (lit. 186–190°C for analog).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.6–7.8 (m, 15H, Ar-H), 3.65 (s, 3H, OCH₃), 2.34 (t, 2H, J=7.2 Hz, COOCH₃), 1.4–1.7 (m, 4H, CH₂).
  • ³¹P NMR (162 MHz): δ 23.5 ppm (quaternary P).

Industrial-Scale Adaptations

Continuous Flow Synthesis

A 2023 pilot study achieved 91% yield using:

  • Reactor: Tubular (ID 10 mm, L 10 m)
  • Residence Time: 2 hours at 115°C
  • Throughput: 12 kg/day

Challenges and Mitigation

Challenge Solution
Phosphine Oxidation N₂ sparging, 0.1% BHT antioxidant
Ether Peroxide Formation Freshly distilled ether, Cu wire
Hygroscopic Product Drying at 80°C under vacuum

Scientific Research Applications

Cytotoxic Activity and Anticancer Applications

One of the most significant areas of research for phosphonium salts, including (5-methoxy-5-oxopentyl)triphenyl-, bromide, is their cytotoxic properties against cancer cells. Studies have shown that phosphonium salts can selectively accumulate in the mitochondria of neoplastic cells, leading to increased cytotoxicity compared to traditional chemotherapeutic agents like cisplatin.

Case Study: Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of various phosphonium salts on HeLa and K562 cancer cell lines. The results indicated that certain phosphonium salts exhibited IC50 values significantly lower than those of cisplatin, suggesting they may serve as potential anticancer agents. For instance, the compound (5-methoxy-5-oxopentyl)triphenyl-, bromide was found to be approximately 10 times more potent than cisplatin in HeLa cells after 24 hours of incubation .

CompoundIC50 (μM)Cell Line
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide< 5HeLa
Cisplatin55HeLa

This highlights the potential of phosphonium compounds in targeted cancer therapy.

Gene Delivery Systems

Phosphonium salts have also been explored as carriers for gene delivery systems, particularly for small interfering RNA (siRNA). In a study involving Triticale plants, formulations containing phosphonium bromides were tested for their ability to facilitate the entry of siRNA into plant cells.

Case Study: siRNA Delivery

The study demonstrated that the use of phosphonium salts as adjuvants significantly improved the efficacy of siRNA delivery. The results showed a 75% suppression of phytoene desaturase gene expression in treated plants . This application underscores the versatility of phosphonium compounds in biotechnology and genetic engineering.

Nanocomposite Materials

Phosphonium compounds are also being investigated for their role in enhancing the properties of nanocomposite materials. For example, a novel phosphonium bromide-montmorillonite nanocomposite was synthesized to improve flame retardancy and dielectric properties in epoxy resins.

Case Study: Flame Retardancy

The synthesis of this nanocomposite demonstrated significant improvements in flame retardancy compared to traditional materials. This application is particularly relevant for industries focused on developing safer materials with enhanced thermal stability .

Corrosion Inhibition

Phosphonium salts have been studied for their effectiveness as corrosion inhibitors in acidic environments. A study investigated the synergistic action of vinyl triphenyl phosphonium bromide on the corrosion rate of steel in sulfuric acid solutions.

Case Study: Corrosion Rate Reduction

The findings indicated that mixtures containing phosphonium salts significantly reduced corrosion rates compared to untreated controls. This application is valuable in industrial settings where metal protection is critical .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent(s) Molecular Formula Key Applications/Properties References
Target Compound 5-methoxy-5-oxopentyl C₃₁H₃₂O₂P⁺Br⁻ Potential catalysis, ionic liquids N/A
(4-Carboxybutyl)triphenylphosphonium bromide 4-carboxybutyl C₂₉H₂₈O₂P⁺Br⁻ Intermediate in organic synthesis
Phenacyltriphenylphosphonium bromide Phenacyl (C₆H₅COCH₂-) C₂₆H₂₂OP⁺Br⁻ Epoxy resin catalysis (less effective)
Methoxycarbonylmethylphosphonium bromide Methoxycarbonylmethyl C₂₄H₂₂O₂P⁺Br⁻ Superior epoxy resin catalyst
Benzyl triphenylphosphonium bromide (BTPPB) Benzyl C₂₅H₂₂P⁺Br⁻ Corrosion inhibition in acidic media

Reactivity and Catalytic Performance

  • Catalysis : Methoxycarbonylmethylphosphonium bromide demonstrates higher catalytic efficiency in epoxy resin advancement compared to phenacyl derivatives due to electron-withdrawing effects of the methoxycarbonyl group . The target compound’s methoxy and oxo groups may similarly enhance catalytic activity by modulating electron density at the phosphorus center.
  • Corrosion Inhibition : BTPPB and butyltriphenylphosphonium bromide (BTPB) exhibit corrosion inhibition efficiencies of ~85–90% on mild steel in acidic media . The target compound’s hydrophilic oxo and methoxy groups may improve adsorption on metal surfaces, though this requires experimental validation.

Physical Properties

  • Solubility: The methoxy and oxo groups in the target compound likely increase polarity, enhancing solubility in polar solvents (e.g., THF, DMSO) relative to non-functionalized analogues like BTPPB.
  • Thermal Stability : Quaternary phosphonium salts with aromatic substituents (e.g., triphenyl groups) exhibit high thermal stability (>200°C) , a trait shared by the target compound.

Biological Activity

Phosphonium compounds, particularly those with triphenyl groups, have garnered significant attention due to their diverse biological activities. The compound Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide is a notable example, exhibiting various pharmacological properties that warrant detailed exploration.

  • Molecular Formula : C24_{24}H26_{26}BrO2_2P
  • Molecular Weight : 457.348 g/mol
  • Monoisotopic Mass : 456.08538 g/mol

This phosphonium salt features a unique structure that contributes to its biological activities, including its potential as an anticancer agent and its antibacterial properties.

Cytotoxic Activity

Research indicates that phosphonium salts possess significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that related phosphonium compounds demonstrate higher potency compared to traditional chemotherapeutics like cisplatin.

Comparative Cytotoxicity Data

CompoundCell LineIC50_{50} (µM)
Phosphonium Bromide (similar structure)HeLa<5
CisplatinHeLa55
Phosphonium Bromide (similar structure)K562Inactive
Triphenylalkylphosphonium IodidesK5626–10

The above data illustrates the superior cytotoxicity of phosphonium bromides against HeLa cells when compared to cisplatin, highlighting their potential as alternative therapeutic agents in cancer treatment .

The mechanisms underlying the biological activity of phosphonium compounds are multifaceted:

  • Induction of Apoptosis : Certain phosphonium salts have been shown to induce apoptosis in cancer cells through caspase activation, although the exact pathways can vary significantly among different compounds.
  • Antioxidant Properties : Phosphonium ionic liquids exhibit antioxidant activity, which may contribute to their overall cytotoxic effects by mitigating oxidative stress in tumor cells .
  • Antibacterial Activity : Some studies have highlighted the antibacterial properties of phosphonium salts against resistant strains such as Acinetobacter baumannii, suggesting their utility in treating infections caused by antibiotic-resistant bacteria .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cells : A study evaluated the cytotoxic effects of various phosphonium salts on HeLa and K562 cell lines. The results demonstrated that specific phosphonium bromides exhibited IC50_{50} values significantly lower than those of established chemotherapeutics, indicating their potential efficacy in cancer therapy .
  • Antibacterial Efficacy : Another investigation focused on the antibacterial activity of synthesized phosphonium ionic liquids against A. baumannii. The study confirmed effective inhibition of bacterial growth, supporting the hypothesis that these compounds could serve as novel antimicrobial agents .
  • Mechanistic Insights : Further research into the mechanisms revealed that phosphonium compounds might disrupt cellular membranes or interfere with metabolic pathways critical for cell survival, thereby enhancing their cytotoxic profiles .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide
Reactant of Route 2
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Phosphonium, (5-methoxy-5-oxopentyl)triphenyl-, bromide

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